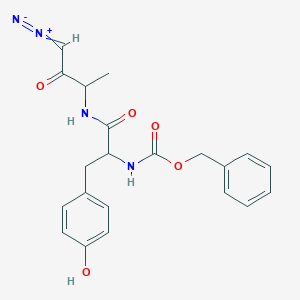

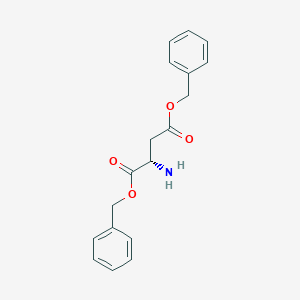

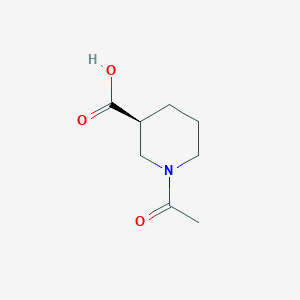

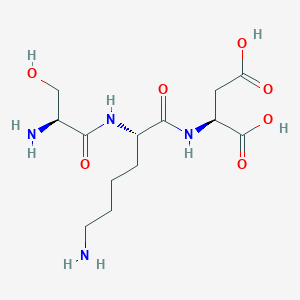

(3S)-1-acetylpiperidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to (3S)-1-acetylpiperidine-3-carboxylic acid involves complex organic reactions. For instance, the diastereoselective synthesis of similar compounds employs techniques such as ring-closing metathesis and Grignard reactions, utilizing L-serine as a starting material, highlighting the versatility of synthetic methods in generating these compounds (Cong & Yao, 2006).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through techniques like X-ray diffraction. The crystal and molecular structure of N-acetylpiperidine-2-carboxylic acid, for example, reveals an orthorhombic crystal system with a chair structure, offering insights into the stereochemistry and spatial arrangement of atoms within the molecule (Rae, Raston, & White, 1980).

Chemical Reactions and Properties

Chemical reactions involving (3S)-1-acetylpiperidine-3-carboxylic acid and its analogs can be complex, involving multiple steps and yielding a variety of products. The reactivity of these compounds is influenced by their functional groups, which can participate in a wide range of organic reactions, as demonstrated in the synthesis of related compounds (Takahata, Ouchi, Ichinose, & Nemoto*, 2002).

Wissenschaftliche Forschungsanwendungen

Crystal and Molecular Structure Analysis The crystal structure of N-acetylpiperidine-2-carboxylic acid, which is closely related to (3S)-1-acetylpiperidine-3-carboxylic acid, has been determined using single-crystal X-ray diffraction methods. This research highlights the importance of understanding the molecular geometry and electronic structure for applications in crystallography and molecular design (Rae, Raston, & White, 1980).

Synthetic Chemistry and Natural Product Synthesis (3S)-1-acetylpiperidine-3-carboxylic acid is involved in the synthesis of complex molecules. For instance, its structural analogs are used in the diastereoselective synthesis of carbapenam-3-carboxylic acid derivatives, showcasing its relevance in the synthesis of biologically active compounds and potential pharmaceuticals (Tanaka, Sakagami, & Ogasawara, 2002).

C(sp3)–H Activation of Carboxylic Acids The molecule is relevant in research focusing on the C(sp3)–H activation of carboxylic acids. Carboxylic acids are fundamental in various research fields, and efforts are directed towards C–H functionalization of such compounds. Emerging strategies enable the use of aliphatic carboxylic acids in C–H-activation-based transformations, a field where (3S)-1-acetylpiperidine-3-carboxylic acid and its derivatives could play a significant role (Uttry & van Gemmeren, 2019).

Microbial Tolerance to Weak Acid Stress Research into microbial mechanisms of tolerance to weak acid stress includes the exploration of carboxylic acids. The understanding of the molecular mechanisms underlying adaptation to weak acid stress in microbes is crucial for applications in medicine, food safety, and environmental science. Molecules like (3S)-1-acetylpiperidine-3-carboxylic acid can serve as model compounds to understand the interaction between microbes and carboxylic acids (Mira & Teixeira, 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3S)-1-acetylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPIDTOGVIDBLN-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@@H](C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-1-acetylpiperidine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)